Product packaging for Vargulin trifluoroacetate salt(Cat. No.:CAS No. 7273-34-9)

Vargulin trifluoroacetate salt

Cat. No.: B15091714
CAS No.: 7273-34-9
M. Wt: 405.5 g/mol
InChI Key: AVNJFDTZJJNPKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vargulin trifluoroacetate salt, also known as Cypridina or Vargula luciferin, is a crystalline solid compound (CAS 7273-34-9, Molecular Formula: C 22 H 27 N 7 O·C 2 F 3 O 2 H, MW: 519.52 g/mol) that serves as the critical bioluminescent substrate for Cypridina luciferase . This compound is essential for studying marine bioluminescence, particularly in ostracods of the genus Cypridina (Vargula), which utilize the enzyme-catalyzed oxidation of this luciferin to produce light . The trifluoroacetate salt form enhances the compound's stability for storage and experimental use. Researchers employ Vargulin to investigate fundamental biochemical pathways involving ATP-dependent luminescent systems, which are also found in other organisms such as the luminous enchytraeid worm Fridericia heliota , certain beetles, and deep-sea squid . For optimal long-term stability, this reagent must be stored at temperatures below -15°C . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27N7O B15091714 Vargulin trifluoroacetate salt CAS No. 7273-34-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7273-34-9

Molecular Formula

C22H27N7O

Molecular Weight

405.5 g/mol

IUPAC Name

2-[3-[2-butan-2-yl-3-hydroxy-6-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-8-yl]propyl]guanidine

InChI

InChI=1S/C22H27N7O/c1-3-13(2)19-21(30)29-12-18(15-11-26-16-8-5-4-7-14(15)16)27-17(20(29)28-19)9-6-10-25-22(23)24/h4-5,7-8,11-13,26,30H,3,6,9-10H2,1-2H3,(H4,23,24,25)

InChI Key

AVNJFDTZJJNPKF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(N2C=C(N=C(C2=N1)CCCN=C(N)N)C3=CNC4=CC=CC=C43)O

Origin of Product

United States

Molecular Mechanisms and Enzymology of Vargulin Luciferase Interactions

Photon Emission Dynamics and Wavelength Characteristics

The oxidation of Vargulin by Cypridina luciferase leads to the formation of an excited-state product, Cypridina oxyluciferin, which then decays to its ground state by releasing a photon of light. nih.gov This process is a form of chemiluminescence, where the energy for light emission is derived from a chemical reaction rather than the absorption of light (as in fluorescence). quantum-immortal.netphotobiology.info

The emitted light is characteristically blue, with a maximum emission wavelength (λmax) typically reported between 460 nm and 465 nm. medilumine.comtargetingsystems.netnih.gov The quantum yield of bioluminescence, which is the ratio of emitted photons to the number of reacting luciferin (B1168401) molecules, is a critical measure of the efficiency of the light-emitting reaction. photobiology.info While the quantum yield for the firefly system is among the highest known, the Vargulin-CLuc system is also considered to be highly efficient. targetingsystems.netphotobiology.info

The kinetics of light emission from the Vargulin-CLuc reaction are notable for their stability. nih.gov Dynamic imaging has shown a stable signal for up to 15 minutes following substrate administration in in vivo models. nih.gov This sustained glow is a significant advantage for experimental applications requiring continuous monitoring. The intensity of the emitted light can be quantified using sensitive detectors like cooled CCD, EM-CCD, and CMOS cameras. nih.gov

Comparative Analysis of Vargulin Bioluminescence with Other Luciferin Systems

The world of bioluminescence is diverse, with various organisms having evolved different luciferin-luciferase systems. nih.govnih.gov A comparative analysis highlights the unique features of the Vargulin-CLuc system.

FeatureVargulin-CLuc SystemFirefly Luciferase SystemRenilla/Gaussia Luciferase Systems
Substrate Vargulin (Cypridina Luciferin)D-LuciferinCoelenterazine (B1669285)
Cofactor Requirement None (ATP-independent)ATP-dependentNone (ATP-independent)
Emission Wavelength (λmax) ~460-465 nm (Blue)~540-593 nm (Green to Orange-Red)~475-486 nm (Blue)
Cross-Reactivity No cross-reactivity with D-luciferin or coelenterazine systems. medilumine.comnih.govDoes not react with Vargulin or coelenterazine.Does not react with Vargulin or D-luciferin. nih.gov
Secretion Naturally secreted from cells. neb.comtargetingsystems.netIntracellular.Gaussia luciferase is naturally secreted. neb.com

The ATP-independence of the Vargulin-CLuc system simplifies its use in vitro and distinguishes it from the firefly system. neb.comtargetingsystems.net The blue emission wavelength of the Vargulin system is similar to that of the Gaussia and Renilla systems, which utilize coelenterazine. neb.comnih.gov However, the lack of substrate cross-reactivity allows for the simultaneous use of these systems in multiplex assays. nih.govnih.gov For in vivo imaging, the blue light of the Vargulin system has limitations in tissue penetration compared to the red-shifted light produced by some engineered firefly luciferase variants with synthetic substrates like CycLuc1 and AkaLumine-HCl. quantum-immortal.netnih.gov Despite this, the Vargulin system offers a bright signal, making it a valuable tool for many research applications. medilumine.com

Applications of Vargulin in Reporter Gene Systems and Biochemical Assays

Transcriptional and Receptor Activity Profiling

Reporter gene assays are fundamental tools for studying gene expression and receptor function. Vargulin-based systems provide a sensitive and efficient method for these investigations.

Vargulin trifluoroacetate (B77799) salt has been instrumental in the development of reporter assays to identify compounds that activate estrogen receptor alpha (ERα). biomol.comcaymanchem.com ERα is a crucial nuclear receptor involved in various physiological processes, and its dysregulation is implicated in diseases like breast cancer. nih.gov In these assays, cells are engineered to express a reporter gene, such as luciferase, under the control of an estrogen-responsive element. When a compound activates ERα, it binds to this element and drives the expression of the luciferase. The subsequent addition of Vargulin results in a luminescent signal, the intensity of which is proportional to the level of ERα activation. biomol.comcaymanchem.com This methodology has been successfully used in vitro for the discovery of novel ERα-activating compounds. biomol.com

Table 1: Key Features of Vargulin in ERα Agonist Discovery Assays

FeatureDescription
Principle Quantifies the activation of Estrogen Receptor Alpha (ERα) by measuring the light output from a Vargulin/luciferase reporter system. biomol.com
Mechanism ERα agonists bind to the receptor, which then activates the transcription of a luciferase gene. The expressed luciferase enzyme catalyzes the oxidation of Vargulin, producing a measurable light signal. biomol.comcaymanchem.com
Advantage High sensitivity and specificity for ERα activation. biomol.com

The melanocortin receptor system is involved in a wide range of physiological functions, including energy homeostasis, and sexual function. nih.gov Investigating the signaling pathways of these G protein-coupled receptors (GPCRs) is crucial for understanding their roles in health and disease. nih.gov While direct evidence of Vargulin's use in melanocortin receptor-specific assays is emerging, its application in studying GPCR signaling, in general, is well-established. For instance, a membrane-anchored Cypridina luciferase (maCLuc) has been developed for multiplex bioluminescence imaging, allowing for the simultaneous monitoring of multiple cellular processes, such as the activation of different signaling pathways. nih.gov This approach could be readily adapted to investigate the complex signaling cascades initiated by melanocortin receptor agonists and antagonists.

Protein-Protein Interaction Mapping via Bioluminescence Resonance Energy Transfer (BRET)

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique for studying protein-protein interactions in living cells. nih.gov The BRET assay relies on the non-radiative transfer of energy from a bioluminescent donor molecule (luciferase) to a fluorescent acceptor molecule (like GFP or YFP). nih.govyoutube.com This energy transfer only occurs when the donor and acceptor are in very close proximity (less than 10 nanometers), indicating that the proteins they are fused to are interacting. nih.gov

Vargulin and its corresponding Cypridina luciferase have been successfully employed as the donor system in BRET assays. biomol.comcaymanchem.comnih.gov One of the key advantages of the Vargulin/CLuc system in BRET is its bright signal, which can lead to a better signal-to-noise ratio compared to other luciferase systems. medilumine.com This enhanced brightness is particularly beneficial for detecting weak or transient protein-protein interactions. Furthermore, the unique substrate requirement of CLuc prevents cross-reactivity with other luciferases, enabling the development of multiplexed BRET assays to study multiple protein interactions simultaneously within the same cell. medilumine.comnih.gov

Table 2: Vargulin in BRET-Based Protein-Protein Interaction Studies

ComponentRole
Vargulin trifluoroacetate salt Substrate for the donor luciferase (Cypridina luciferase). biomol.com
Cypridina luciferase (CLuc) Energy donor fused to one protein of interest. nih.gov
Fluorescent Protein (e.g., YFP) Energy acceptor fused to the second protein of interest. youtube.com
Principle of Detection Energy transfer from CLuc to the fluorescent protein upon interaction of the two fusion proteins, resulting in light emission at the acceptor's characteristic wavelength. nih.govyoutube.com

High-Throughput Screening Methodologies Utilizing Vargulin Bioluminescence

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries. nih.govpromega.com Bioluminescent assays, including those utilizing Vargulin, are increasingly favored in HTS due to their high sensitivity, broad dynamic range, and robustness. nih.govresearchgate.net

The bright and stable light emission produced by the Vargulin-luciferase reaction is well-suited for the miniaturized formats used in HTS. nih.gov Assays can be designed to screen for inhibitors or activators of a wide range of biological targets, including enzymes and receptors. nih.govpromega.com For example, a decrease in the luminescent signal in a Vargulin-based assay could indicate the inhibition of a particular enzyme, while an increase could signify the activation of a receptor-mediated signaling pathway. The compatibility of the Vargulin system with multiplexing further enhances its utility in HTS, allowing for the simultaneous screening of compounds against multiple targets, thereby increasing efficiency and reducing costs. medilumine.comnih.gov

Table 3: Advantages of Vargulin-Based Assays in High-Throughput Screening

AdvantageDescription
High Sensitivity The brightness of the Vargulin/luciferase reaction allows for the detection of subtle changes in biological activity. medilumine.comnih.gov
Multiplexing Capability The lack of cross-reactivity with other luciferase systems enables the simultaneous screening of multiple targets. medilumine.comnih.gov
Robustness Bioluminescent assays are generally less prone to interference from colored or fluorescent compounds in screening libraries compared to colorimetric or fluorescent assays. nih.govresearchgate.net
Wide Dynamic Range The signal output is linear over a broad range of analyte concentrations. nih.govpromega.com

Vargulin in Advanced Biological Imaging and Proximity Based Technologies

In Vivo Bioluminescence Imaging for Disease Progression Monitoring

Bioluminescence imaging (BLI) utilizing the Vargulin-Vluc system offers a non-invasive method to track cellular processes in real-time within living organisms. nih.gov This technique is particularly advantageous for longitudinal studies, allowing for the repeated assessment of biological events in the same subject, thereby reducing the number of animals required for research and providing a clearer understanding of the kinetics of these processes. nih.gov

Experimental Models for Tumorigenesis and Metastasis Research

The Vargulin-Vluc system has been effectively employed in preclinical cancer research to monitor tumor growth and the efficacy of therapeutic interventions. In these experimental models, cancer cells are genetically engineered to express Vargula luciferase. Upon administration of Vargulin trifluoroacetate (B77799) salt, these cells emit light, which can be detected and quantified using sensitive imaging equipment.

One notable application is in the study of brain tumors. nih.gov Researchers have developed models where human glioma cells expressing Vluc are implanted into the brains of immunodeficient mice. medilumine.com The subsequent bioluminescent signal allows for the real-time monitoring of tumor development and the response to treatments, such as the delivery of therapeutic agents via adeno-associated viral vectors. nih.govmedilumine.com This approach has been instrumental in assessing the anti-glioma effects of novel therapies. medilumine.com

The Vargulin-Vluc system can also be part of a multiplexed imaging strategy. By combining it with other luciferase-substrate pairs, such as firefly luciferase and its substrate D-luciferin, and Gaussia luciferase with its substrate coelenterazine (B1669285), scientists can simultaneously monitor multiple distinct biological processes within the same animal. nih.gov For instance, in a brain tumor model, Vluc can track the delivery of a therapeutic gene, while firefly luciferase monitors the tumor's response, and Gaussia luciferase reports on the activation of specific signaling pathways. nih.govmedilumine.com

Interactive Data Table: Experimental Findings in Tumorigenesis Research using Vargulin

Experimental ModelCell LineLuciferase SystemApplicationKey FindingsReference
Mouse model of brain cancerU87 human glioma cellsVargula luciferase (Vluc)Monitoring tumor growth and therapeutic responseDemonstrated efficient gene delivery to the brain and robust anti-glioma therapy assessment. nih.govmedilumine.com
Mouse model of brain cancerU87 human glioma cellsTriple luciferase system (Vluc, Fluc, Gluc)Simultaneous monitoring of gene delivery, therapeutic efficacy, and signaling pathway activationEnabled sequential imaging of three distinct cellular events in the same biological system. nih.govmedilumine.com

Olfactory Receptor Functionality in Pathophysiological Contexts

Currently, there is a lack of specific published research detailing the application of Vargulin trifluoroacetate salt and Vargula luciferase in the study of olfactory receptor functionality in pathophysiological contexts. While bioluminescence imaging is a versatile tool, its specific use for this purpose with the Vargulin system has not been documented in the reviewed scientific literature.

Bioluminescence-Triggered Catalysis for Targeted Bioconjugation

Bioluminescence-triggered catalysis is an emerging field that aims to use the light generated from a luciferase-substrate reaction to initiate chemical transformations in close proximity to the light source. This technology holds promise for the precise control of biological processes and the targeted labeling of molecules within living cells.

Principles of Bioluminescence-Actuated Photo-Chemically Induced Proximity Labeling

The fundamental principle of bioluminescence-actuated photo-chemically induced proximity (Bio-PIP) labeling involves the fusion of a luciferase to a protein of interest. Upon the addition of the corresponding luciferin (B1168401), the emitted light activates a nearby photosensitive molecule, which then covalently labels neighboring biomolecules. This approach, in theory, could provide high spatiotemporal control over the labeling process. While the concept has been explored with other luciferase systems, specific and detailed applications utilizing this compound are not yet well-documented in peer-reviewed literature.

Spatiotemporal Modification of Biomacromolecules in Cellular Environments

The ability to modify biomacromolecules with high precision in space and time within a living cell is a significant goal in chemical biology. Bioluminescence-triggered catalysis, in principle, offers a method to achieve this without the need for external light sources, which can have limitations in tissue penetration and can cause photodamage. However, published studies demonstrating the specific use of the Vargulin-Vargula luciferase system for the spatiotemporal modification of biomacromolecules in cellular environments are currently limited.

Investigation of Dynamic Microenvironments and Molecular Processes

The investigation of dynamic cellular microenvironments and intricate molecular processes could greatly benefit from technologies that allow for targeted molecular interventions. Bioluminescence-triggered catalysis has the potential to be a powerful tool in this regard. By initiating chemical reactions with high precision, it could be used to study transient protein-protein interactions and other dynamic events. Nevertheless, research specifically employing this compound for this purpose is still in its nascent stages, and detailed reports are not yet widely available.

Compound Names Mentioned in this Article

Methodological Considerations and Challenges in Vargulin Based Research

Influence of the Trifluoroacetate (B77799) Counterion on Experimental Reproducibility

Synthetic peptides are frequently purified using reversed-phase high-performance liquid chromatography (RP-HPLC), a process that often utilizes trifluoroacetic acid. nih.govresearchgate.net Consequently, the final peptide product, such as Vargulin, is typically obtained as a trifluoroacetate salt. nih.govnih.gov While often considered an innocuous byproduct of purification, the TFA counterion can be biologically active and introduce significant variability in experimental results. researchgate.netbiorxiv.org

The trifluoroacetate counterion has been shown to exert direct biological effects that can confound the interpretation of cellular assays. researchgate.netbiorxiv.org Research has demonstrated that TFA can influence cell proliferation in a dose-dependent manner. researchgate.netgenscript.com For instance, in fetal rat osteoblast cultures, TFA concentrations between 10⁻⁸ M and 10⁻⁷ M were found to decrease cell numbers and thymidine (B127349) incorporation. researchgate.net Similar inhibitory effects have been observed in articular chondrocyte cultures, indicating the effect is not specific to one cell type. researchgate.net

Conversely, in other models, TFA has been shown to stimulate cell growth and protein synthesis. genscript.com This dual nature of TFA's effect—sometimes inhibitory, other times stimulatory—can lead to unpredictable fluctuations in experimental data, potentially masking the true biological activity of the peptide under investigation or leading to false positive or negative results. genscript.com The presence of TFA as a counterion in peptide-based assays can therefore be a significant source of experimental variability. genscript.com

Table 1: Reported Effects of Trifluoroacetate (TFA) on Cellular Processes

Research Model TFA Concentration Observed Effect Reference
Fetal Rat Osteoblasts 10 nM - 100 nM Reduced cell proliferation. researchgate.net researchgate.net
Articular Chondrocytes Not specified Reduced cell proliferation. researchgate.net researchgate.net

The trifluoroacetate counterion can significantly impact the physicochemical properties and functional activity of biomolecules like Vargulin. The presence of TFA has been linked to alterations in the secondary structure of peptides. nih.gov For example, the strong infrared band of TFA can overlap with the amide I band of peptides, complicating conformational analysis. nih.gov

Functionally, peptides in the form of TFA salts have been shown to exhibit different biological activity compared to their counterparts with other counterions, such as hydrochloride (HCl). researchgate.net Studies comparing the effects of TFA and hydrochloride salts of peptides like amylin and calcitonin on osteoblasts found that cell proliferation was consistently lower with the TFA salts. researchgate.net This can lead to an underestimation of a peptide's proliferative effects or even the incorrect attribution of an anti-proliferative effect. researchgate.net In some cases, the removal of TFA has been shown to increase the antibacterial and antifungal activities of certain cationic lipopeptides. nih.gov Therefore, for accurate assessment of biological effects, it is often recommended to convert peptides to a hydrochloride or other biologically equivalent salt. researchgate.net

Stability and Handling Protocols for Optimized Research Performance

Vargulin, also known as Cypridina luciferin (B1168401), is notably unstable, particularly in its trifluoroacetate salt form, which is reported to be significantly more unstable than native Coelenterazine (B1669285). nanolight.com Proper handling and storage are paramount to preserving its activity for research applications.

For optimal results, Vargulin trifluoroacetate salt should be dissolved immediately before use, as solutions lose activity over time. nanolight.com The dry powder should be stored at -70°C or in liquid nitrogen for long-term stability, where it can have a shelf life of multiple years. nanolight.com

When preparing a stock solution, butanol is a recommended solvent, and the addition of a small amount of hydrochloric acid can enhance stability by causing the solution's yellow color to vanish. nanolight.com Methanol can also be used, but butanol-based solutions are more stable. nanolight.com Once dissolved, solutions may last for one to a few weeks if stored at -20°C or -70°C, preferably in full, stoppered tubes under an inert gas like argon, nitrogen, or carbon dioxide to prevent oxidation. nanolight.com It is critical to remove all air, as even trace amounts can be detrimental to the compound's stability. nanolight.com

Table 2: Recommended Handling and Storage for this compound

Form Storage Condition Recommended Solvent Stability Reference
Dry Powder -70°C or Liquid Nitrogen N/A Multi-year shelf life. nanolight.com nanolight.com

Strategies for Mitigating Interfering Factors in Vargulin Assays

Given the potential for the trifluoroacetate counterion to interfere with experimental results, several strategies can be employed to mitigate these effects. The most direct approach is the removal or exchange of the TFA counterion. nih.govresearchgate.net

Several methods have been developed for this purpose, including:

Reversed-Phase HPLC: This technique can be used to exchange the TFA counterion for another, such as acetate. researchgate.net

Ion-Exchange Resins: This method allows for the partial to almost complete exchange of the trifluoroacetate counterion for an ion from a weaker acid. researchgate.net

Deprotonation/Reprotonation: This procedure involves using a basic solution to deprotonate the peptide, allowing for the complete removal of the TFA counterion, followed by reprotonation with a different acid, such as hydrochloric acid. researchgate.net

The effectiveness of these procedures can be monitored using analytical techniques like 19F-NMR, 1H-NMR, and infrared spectroscopy. researchgate.net By exchanging TFA for a more biologically inert counterion like chloride, researchers can minimize the risk of confounding biological effects and obtain a more accurate assessment of Vargulin's intrinsic activity. nih.govresearchgate.net

Future Directions and Emerging Paradigms in Vargulin Mediated Research

Development of Novel Vargulin Analogs and Derivatives

The synthesis of novel Vargulin analogs and derivatives is a burgeoning area of research aimed at enhancing its intrinsic properties for more sophisticated biological imaging. While much of the analog development in bioluminescence has historically focused on firefly luciferin (B1168401) and coelenterazine (B1669285), the unique imidazopyrazinone core of Vargulin presents a distinct scaffold for chemical modification. frontiersin.orgresearchgate.net

Current research efforts are geared towards several key objectives:

Red-Shifted Emission: A primary goal is to develop Vargulin analogs that emit light at longer wavelengths, in the near-infrared (NIR) spectrum. mdpi.com Light in this region has better tissue penetration, which is crucial for deep-tissue in vivo imaging. mdpi.comnih.gov

Enhanced Brightness and Quantum Yield: Modifications to the Vargulin structure are being explored to increase the light output of the bioluminescent reaction, leading to higher sensitivity in imaging applications. medilumine.com

Improved Pharmacokinetics: For in vivo studies, the biodistribution and clearance rates of the substrate are critical. mdpi.com The development of analogs with improved solubility, cell membrane permeability, and stability in biological fluids is a key focus. mdpi.comnih.gov

Orthogonal Systems: The creation of Vargulin analogs that are specifically recognized by engineered Vargula luciferase (Vluc) mutants would expand the multiplexing capabilities of BLI, allowing for the simultaneous tracking of more biological processes. nih.govnih.gov

The exploration of structure-activity relationships (SAR) is fundamental to this endeavor. By systematically altering different positions on the Vargulin molecule, researchers can identify key functional groups that influence its bioluminescent properties. nih.gov This rational design approach, which has been successfully applied to other luciferins, holds great promise for creating a new generation of Vargulin-based probes with tailored characteristics for specific research questions. rsc.orgucl.ac.uk

Engineering of Enhanced Vargulin-Luciferase Systems

Parallel to the development of new Vargulin analogs is the engineering of the Vargula luciferase (Vluc) enzyme itself. The goal is to create enhanced Vluc-Vargulin systems with superior performance for in vivo imaging and other bioanalytical assays.

Key strategies in this area include:

Directed Evolution and Mutagenesis: Researchers are employing techniques like random and site-directed mutagenesis to create Vluc variants with improved properties. nih.gov These properties include increased catalytic activity, enhanced stability, and altered substrate specificity to recognize novel Vargulin analogs. nih.gov

Codon Optimization: Optimizing the Vluc gene sequence for expression in mammalian cells has been shown to be crucial for achieving high levels of the enzyme, a prerequisite for sensitive imaging. nih.gov

Development of Secreted and Anchored Luciferases: The natural secretion of Vluc from cells is an advantage for certain assays. targetingsystems.net However, for applications requiring the tracking of specific cells, membrane-anchored versions of Vluc (maCLuc) have been developed. nih.gov This prevents the diffusion of the luciferase and provides a more precise localization of the bioluminescent signal.

Fusion Proteins: Creating fusion proteins that combine Vluc with other proteins of interest allows for the direct monitoring of protein-protein interactions, protein trafficking, and other cellular events through techniques like Bioluminescence Resonance Energy Transfer (BRET).

A significant achievement in this area has been the demonstration of triple and even quadruple BLI by combining Vluc-Vargulin with other luciferase-luciferin pairs like firefly luciferase/D-luciferin and Renilla or Gaussia luciferase/coelenterazine. nih.govnih.govnih.gov This multiplexing capability is invaluable for studying complex biological systems where multiple events need to be monitored simultaneously. nih.gov

Integration of Vargulin Technologies in Systems Biology Approaches

The ability to monitor cellular processes in real-time and non-invasively with Vargulin-based reporters makes this technology a powerful tool for systems biology. nih.gov Systems biology aims to understand the complex interactions within biological systems as a whole, and Vargulin technology can provide the dynamic data needed to build and validate computational models of these systems. nih.govresearchgate.net

The integration of Vargulin technologies into systems biology workflows can be envisioned in several ways:

High-Throughput Screening: The bright and stable "glow-type" emission of some Vluc systems is well-suited for high-throughput screening (HTS) of compound libraries to identify new drugs or probe biological pathways. nih.gov

Dynamic Network Analysis: By using Vargulin reporters to track the expression of key genes or the activity of signaling pathways over time, researchers can gain insights into the dynamic behavior of biological networks in response to various stimuli. researchgate.net

In Vivo Model Validation: Vargulin-based imaging in whole organisms allows for the validation of systems-level hypotheses in a more physiologically relevant context than traditional in vitro experiments. escholarship.org This is particularly important for understanding diseases and developing new therapies.

Data Integration: Data generated from Vargulin-based assays can be integrated with other "omics" data (genomics, transcriptomics, proteomics, metabolomics) to create more comprehensive models of cellular function. nih.govosti.gov Software platforms that facilitate the visualization and analysis of such integrated datasets are crucial for this purpose. nih.govosti.govresearchgate.net

The data-driven hypotheses generated through these integrated approaches can then be further tested experimentally, leading to a cycle of discovery that deepens our understanding of complex biological processes. nih.gov

Translational Research Prospects and Tool Development

The unique advantages of the Vargulin-luciferase system position it as a valuable tool for translational research, bridging the gap between basic science and clinical applications. The development of robust and user-friendly tools based on this technology is key to its widespread adoption.

Promising areas for translational research and tool development include:

Preclinical Cancer Research: Vargulin-based BLI is already being used to monitor tumor growth and metastasis, as well as to evaluate the efficacy of anticancer therapies in animal models. nih.gov The development of brighter and red-shifted Vargulin systems will further enhance the sensitivity of these studies. mdpi.comnih.gov

Neuroscience: The ability of some luciferin analogs to cross the blood-brain barrier opens up exciting possibilities for studying neurological processes and diseases in living animals. nih.gov

Immunology and Infectious Disease: Tracking immune cell trafficking and pathogen spread in real-time using Vargulin reporters can provide crucial insights into the dynamics of immune responses and infections. nih.gov

Diagnostic Assays: The high sensitivity of Vargulin-based detection could be harnessed to develop novel diagnostic assays for various diseases. Secreted Vluc reporters, for example, could enable the monitoring of disease progression through simple blood tests. researchgate.net

The commercial availability of Vargulin and codon-optimized Vluc has been a major driver of its increased use in research. medilumine.comnih.gov Continued efforts to develop and commercialize improved Vargulin analogs, enhanced luciferases, and user-friendly assay kits will be critical for realizing the full translational potential of this powerful technology. researchgate.net

Q & A

Q. What experimental designs minimize interference from trifluoroacetate in NMR-based structural studies?

  • Methodological Answer : Use deuterated solvents (D2O or DMSO-d6) and suppress TFA signals via presaturation or 19^{19}F decoupling. For 1^1H NMR, employ gradient-enhanced NOESY to distinguish peptide signals from TFA artifacts. Alternatively, convert to acetate salt pre-analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.